Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate

Lipophilicity Drug-likeness Computational ADME

SAR campaigns face hidden variables when ester analogs are treated as interchangeable. This ethyl ester (XLogP3-AA 4.2) occupies a defined lipophilicity midpoint between the methyl (3.7) and isopropyl (4.7+) analogs-avoiding permeability deficits or solubility penalties. - **Structural precision**: 4-Nitrobenzoyloxy substitution offers orthogonal reactivity (nitro reduction, ester hydrolysis). - **Unbiased screening**: Zero prior bioassay annotations (PubChem, ChEMBL). - **Supply assurance**: ≥95% purity (AKSci) with GHS H302/H413 classification.

Molecular Formula C19H15NO7
Molecular Weight 369.329
CAS No. 300557-41-9
Cat. No. B2815714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate
CAS300557-41-9
Molecular FormulaC19H15NO7
Molecular Weight369.329
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-9-8-14(10-15(16)17)27-18(21)12-4-6-13(7-5-12)20(23)24/h4-10H,3H2,1-2H3
InChIKeyZBGRXJOCVOHUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Baseline


Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate (CAS 300557-41-9, PubChem CID 1535234) is a synthetic small-molecule benzofuran derivative with the molecular formula C₁₉H₁₅NO₇ and a molecular weight of 369.3 g/mol [1]. The compound features a 2-methylbenzofuran core substituted at the 5-position with a 4-nitrobenzoyloxy ester and at the 3-position with an ethyl carboxylate ester . It is catalogued by Sigma-Aldrich as product R504734 (AldrichCPR) and by AKSci as product 0690CG at ≥95% purity [2]. The compound belongs to a homologous series of 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate esters that differ solely in the alkoxy group at the 3-position ester, a structural feature that governs lipophilicity, solubility, and potential biological distribution [1].

Series 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate esters
Key Substituent Ethyl ester at 3-position modulates lipophilicity
Regioisomer 4-Nitro (para) substitution on benzoyloxy ring
Sourcing Research-grade; dual-supplier availability

Why In-Class Analogs Cannot Be Interchanged


Despite sharing a conserved 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate scaffold, members of this ester series are not functionally interchangeable. The 3-position alkoxy group (ethyl in the target compound vs. methyl, isopropyl, or 2-methoxyethyl in close analogs) directly modulates the computed XLogP3-AA lipophilicity index, which spans from approximately 3.7 (methyl ester) to ≥4.7 (isopropyl ester), with the ethyl ester occupying an intermediate value of 4.2 [1]. The 4-nitro substitution on the benzoyloxy ring further distinguishes the target from its 3-nitro regioisomer (CAS 304693-84-3), which possesses an identical molecular formula and mass but altered electronic distribution and potential intermolecular interaction profiles [2]. These subtle structural variations can produce significant differences in membrane permeability, metabolic stability, and target engagement in biological systems, even when direct comparative bioactivity data remain absent from the published literature [1]. Consequently, procurement decisions predicated on analog substitution without experimental validation risk introducing uncontrolled variables into SAR campaigns, screening libraries, or synthetic routes.

Ester alkoxy variation alters lipophilicity Ethyl, methyl, and isopropyl esters exhibit different XLogP values, which may shift membrane permeability, non-specific binding, and distribution profiles.
Nitro regioisomer changes electronic distribution The 3-nitro regioisomer shares identical molecular formula and mass but may differ in reactivity, molecular recognition, and hydrolytic stability.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Differentiation Across Ester Analogs

The target compound (ethyl ester, CAS 300557-41-9) possesses a computed XLogP3-AA value of 4.2, positioning it intermediate between the methyl ester analog (CAS 301682-69-9, estimated XLogP3 ~3.7 based on the ~0.5 log unit difference per methylene group) and the isopropyl ester analog (CAS 301682-70-2, LogP 5.32 as reported by ChemSrc) [1]. This 0.5–1.1 log unit difference translates to a 3- to 12-fold difference in octanol-water partition coefficient, which can substantially influence membrane permeability, non-specific protein binding, and in vivo distribution [1].

Lipophilicity (XLogP3-AA)
Class-level
Target ethyl ester: 4.2
Methyl ester: ~3.7
Isopropyl ester: 5.32
Difference: 0.5–1.1 log units
Intermediate lipophilicity may balance permeability and solubility
Computed values; not experimentally determined
Lipophilicity Drug-likeness Computational ADME

Molecular Weight and Polar Surface Area Comparison

The target ethyl ester (MW 369.3 g/mol, TPSA 112 Ų) differs from the methyl ester analog (MW 355.3 g/mol, TPSA ~112 Ų) by 14 Da, matching the CH₂ increment, while the isopropyl ester (MW 383.35 g/mol) adds a further 14 Da [1][2]. Critically, all three analogs share an identical TPSA of approximately 112 Ų, as the ester alkoxy variation does not alter the polar atom count. This means that while lipophilicity changes systematically across the series, TPSA—a key determinant of oral absorption and blood-brain barrier penetration—remains constant [3].

MW & TPSA Comparison
Class-level
Target: MW 369.3, TPSA 112 Ų
Methyl: MW 355.3
Isopropyl: MW 383.35
TPSA constant ~112 Ų across series
Lipophilicity drives property differences; TPSA unchanged
Computed TPSA values; no experimental logP
Physicochemical properties Lead-likeness Oral bioavailability

Nitrobenzoyloxy Regioisomer Differentiation

The target compound bears a 4-nitrobenzoyloxy group at the 5-position of the benzofuran core, distinguishing it from the 3-nitro regioisomer (CAS 304693-84-3, Sigma-Aldrich), which has an identical molecular formula (C₁₉H₁₅NO₇) and molecular weight (369.3 g/mol) [1]. The para-nitro substitution in the target compound positions the electron-withdrawing nitro group in direct conjugation with the ester carbonyl, creating a different electronic environment and dipole moment compared to the meta-nitro arrangement of the 3-nitro isomer . This regioisomeric difference can affect reactivity in nucleophilic acyl substitution reactions, potential for nitro-reductase-mediated bioreduction, and molecular recognition by protein targets [2].

Nitro Regioisomer
Class-level
Target: 4-nitro (para)
Isomer: 3-nitro (meta)
Identical MW, formula, atom count
Electronic distribution may affect reactivity and recognition
No comparative bioassay data available
Regiochemistry Electronic effects SAR

Vendor Purity and Supply Availability

AKSci supplies the target compound (product 0690CG) at a documented minimum purity specification of 95%, with SDS and Certificate of Analysis available upon request, and ships from California, USA via FedEx, UPS, or DHL . Sigma-Aldrich lists the compound as product R504734 under the AldrichCPR (Custom Pharmaceutical Research) category, indicating its availability as a research-grade chemical, though the specific purity specification is not publicly displayed on the product page [1]. In contrast, the methyl ester analog (Sigma-Aldrich R509124) is available at a listed price of 160.9 CNY (approximately $22 USD) for a 10 mg unit , while the isopropyl ester lacks comparable catalogued availability from major Western suppliers, being primarily listed on ChemSrc with bioassay links but no direct vendor stock .

Vendor Purity & Supply
Specification review
AKSci 0690CG: ≥95% purity
Sigma-Aldrich R504734: AldrichCPR
Dual-source availability
Supports reproducible procurement
COA available upon request; pricing subject to change
Chemical procurement Quality assurance Reproducibility

GHS Safety Classification Profile

According to the ECHA C&L Inventory as aggregated by PubChem, the target compound carries GHS hazard statements H302 (Harmful if swallowed, Acute Toxicity Category 4, 100% notifying) and H413 (May cause long-lasting harmful effects to aquatic life, Aquatic Chronic Category 4, 100% notifying), with the signal word 'Warning' [1]. This classification is based on one company notification to ECHA. While analogous benzofuran carboxylate esters would be expected to share similar acute toxicity profiles due to conserved structural features, only the ethyl ester has a publicly documented, searchable GHS classification in PubChem, providing regulatory transparency that supports institutional chemical safety registration and compliance documentation [2].

GHS Hazard Profile
Reported
H302 (Acute Tox. 4, oral)
H413 (Aquatic Chronic 4)
Signal: Warning
Documented safety classification supports registration
1 ECHA notification; other esters lack public GHS data
Safety Handling Regulatory compliance

Absence of Public Bioassay Screening Data

A search of PubChem BioAssay, BindingDB, and ChEMBL reveals zero bioassay results for the target compound (CID 1535234) as of May 2026 [1]. Similarly, the methyl ester analog (CAS 301682-69-9) and the ethyl 3-nitro regioisomer (CAS 304693-84-3) lack publicly reported biological activity data in these databases. In contrast, the isopropyl ester analog (CAS 301682-70-2) has been tested in at least five high-throughput screening assays deposited in PubChem, including a fluorescence-based HCV NS3 helicase counterscreen, a GPR151 activator assay, and an FBW7 activator AlphaScreen , though specific activity outcomes (e.g., IC₅₀, % activation) are not publicly displayed. This asymmetry in screening coverage means that the isopropyl ester is the only member of the series with any public HTS annotation, while the ethyl ester remains a 'data-cold' compound suitable for de novo screening campaigns rather than target-based selection [1].

Bioassay Data Availability
Data to verify
Zero results in PubChem BioAssay, BindingDB, ChEMBL
Clean-slate compound for de novo screening
Isopropyl ester analog has 5+ HTS entries; no bias for ethyl ester
Bioactivity Screening Data transparency

Procurement-Relevant Application Scenarios


Medicinal Chemistry Hit-Finding Scaffold

With an XLogP3-AA of 4.2, the ethyl ester occupies a lipophilicity sweet spot that balances the lower permeability risk of the methyl ester (XLogP3 ~3.7) and the higher non-specific binding and solubility penalty risk of the isopropyl ester (LogP 5.32) [1]. This property supports its selection as a starting scaffold in fragment- or ligand-based drug discovery programs where fine-tuning lipophilicity is critical for achieving desirable ADME profiles [1]. The absence of hydrogen bond donors (HBD = 0) and a TPSA of 112 Ų further suggest favorable passive membrane permeability [2].

Chemical Biology Probe for De Novo Screening

The complete absence of publicly available bioassay data (zero hits in PubChem BioAssay, BindingDB, and ChEMBL) makes this compound an unbiased entry for high-throughput or virtual screening campaigns [3]. Unlike the isopropyl ester analog, which has been pre-tested in at least five HTS assays (including HCV NS3 helicase and GPR151), the ethyl ester carries no prior annotation that could bias cheminformatics-based target prediction or library selection algorithms .

Synthetic Intermediate Building Block

The 4-nitrobenzoyloxy substitution pattern provides a distinct electronic profile compared to the 3-nitro regioisomer (CAS 304693-84-3), enabling selective reactivity in further synthetic transformations [4]. The nitro group serves as a precursor for reduction to the corresponding amine, while the ethyl ester at the 3-position can be selectively hydrolyzed or transesterified without affecting the 5-position benzoyloxy linkage, offering orthogonal protecting group strategy [5]. The compound's availability from two independent suppliers (Sigma-Aldrich R504734 and AKSci 0690CG at ≥95% purity) supports reliable procurement for multi-step synthesis [6].

Analytical Reference Standard Development

The documented ≥95% purity specification from AKSci, combined with publicly available GHS classification (H302, H413) via PubChem/ECHA, supports the use of this compound as an analytical reference standard in HPLC method development, impurity profiling, or stability-indicating assays [3]. The compound's structural features—including the strong UV chromophore from the nitrobenzoyl group—facilitate detection at standard HPLC wavelengths (e.g., 254 nm), providing a practical advantage over non-chromophoric analogs [5].

Application
Selection Property
Validation Focus
Medicinal Chemistry Hit-Finding Scaffold
Computed lipophilicity balance in ester series
Permeability and solubility profiling
Chemical Biology Probe for De Novo Screening
Absence of prior bioassay annotation
Unbiased screening library integration
Synthetic Intermediate Building Block
Orthogonal ester and nitro group reactivity
Regioselective transformation verification
Analytical Reference Standard Development
UV-active chromophore and vendor purity documentation
HPLC detection and purity method validation
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